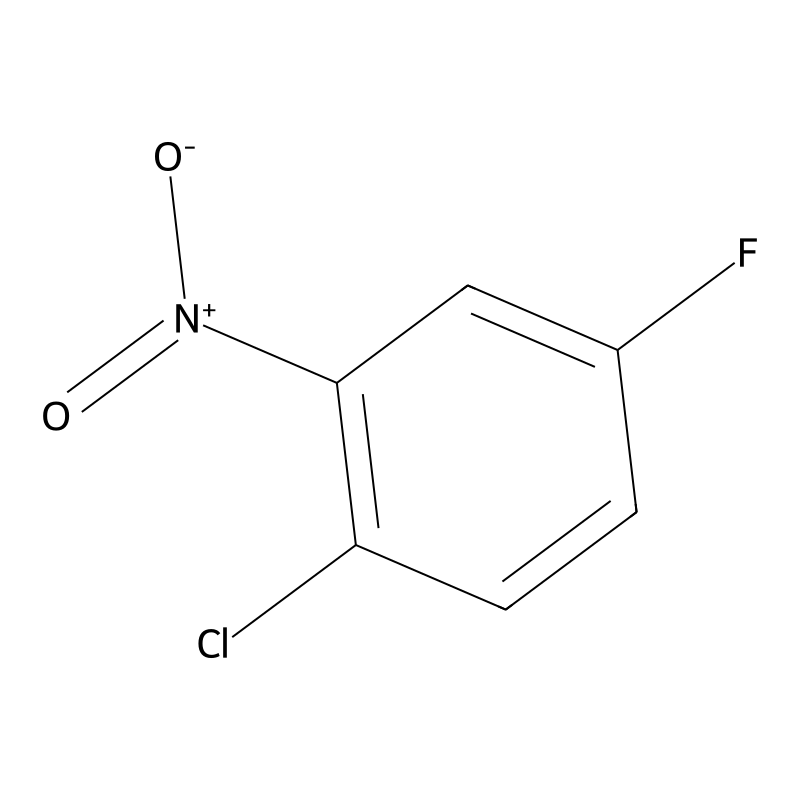

2-Chloro-5-fluoronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-fluoronitrobenzene is a halogenated aromatic nitro compound used as a versatile intermediate in organic synthesis, particularly for active pharmaceutical ingredients (APIs) and agrochemicals. Its utility stems from the specific arrangement of three distinct functional groups on the benzene ring: a nitro group, a chlorine atom, and a fluorine atom. This precise ortho/para positioning of the halogens relative to the strongly electron-withdrawing nitro group enables highly specific and regioselective nucleophilic aromatic substitution (SNAr) reactions, making it a critical building block for complex molecular targets.

References

- [1] Huang, Y., et al. "Fluorinated diaryl sulfides as serotonin transporter ligands: synthesis, structure-activity relationship study, and in vivo evaluation of fluorine-18-labeled compounds as PET imaging agents." Journal of medicinal chemistry 48.7 (2005): 2559-2570.

- [2] Nguyen, T. B., et al. "Concise access to 2-aroylbenzothiazoles by redox condensation reaction between o-halonitrobenzenes, acetophenones, and elemental sulfur." Organic letters 17.10 (2015): 2562-2565.

In nucleophilic aromatic substitution (SNAr), the reactivity and regioselectivity are dictated by the position of electron-withdrawing groups relative to the leaving group (halogen). Substituting 2-Chloro-5-fluoronitrobenzene with a positional isomer, such as 4-Chloro-2-fluoronitrobenzene, will fundamentally alter the reaction outcome. In the target compound, both the ortho-chloro and para-fluoro groups are activated by the nitro group, allowing for selective reactions based on nucleophile and conditions. In an isomer like 4-Chloro-2-fluoronitrobenzene, the fluorine is highly activated (ortho) while the chlorine is in a largely unreactive meta position, leading to completely different product profiles and making it an unsuitable substitute for syntheses requiring substitution at the chlorine-bearing carbon.

Predictable Regioselectivity Over Isomeric Analogs in Nucleophilic Aromatic Substitution

The value of 2-Chloro-5-fluoronitrobenzene lies in its defined and predictable reactivity pattern compared to its isomers. The nitro group at C1 strongly activates both the C2 position (ortho, bearing chlorine) and the C5 position (para, bearing fluorine) towards nucleophilic attack. This provides a synthetic handle to selectively target either halogen depending on reaction conditions and the nucleophile used. In contrast, a common isomeric alternative, 4-Chloro-2-fluoronitrobenzene, has the fluorine atom in the highly activated ortho position and the chlorine in the electronically deactivated meta position. For this isomer, nucleophilic attack will overwhelmingly favor displacement of the fluorine, making it unsuitable for synthetic routes that require reaction at the chlorine-bearing carbon.

| Evidence Dimension | Site of Nucleophilic Attack |

| Target Compound Data | Competitive activation at both C2 (Cl) and C5 (F) allows for controlled, regioselective synthesis. |

| Comparator Or Baseline | 4-Chloro-2-fluoronitrobenzene: Preferential activation at C2 (F), with the C4 (Cl) position being largely unreactive to SNAr. |

| Quantified Difference | Qualitatively different product isomer distribution; enables synthetic routes not possible with the comparator. |

| Conditions | Standard nucleophilic aromatic substitution (SNAr) reaction conditions. |

This specific isomeric arrangement is essential for achieving the desired product regiochemistry, preventing procurement of an incorrect isomer that would lead to synthesis failure.

Demonstrated Compatibility with Downstream Nitro-Group Reduction Chemistry

A critical step in utilizing this intermediate is often the reduction of its nitro group to an amine. The suitability of 2-Chloro-5-fluoronitrobenzene for this transformation has been demonstrated in a patented synthesis route. In a specific documented procedure, the compound was successfully reduced using sodium sulfide nonahydrate in refluxing deionized water, yielding the corresponding aniline derivative. While the reported yield was 25%, this provides a quantitative, experimentally verified baseline for process development and demonstrates the compound's compatibility with standard aqueous reduction conditions.

| Evidence Dimension | Product Yield (Nitro Reduction) |

| Target Compound Data | 25% |

| Comparator Or Baseline | Baseline for a common downstream transformation. |

| Quantified Difference | N/A (Establishes a quantitative process baseline) |

| Conditions | Reactant: Sodium sulfide nonahydrate (4 eq.); Solvent: Deionized water; Conditions: Reflux, 32 hours. |

This evidence confirms the compound's processability for a key downstream reaction, providing a concrete data point that de-risks its integration into a larger synthesis plan.

Enhanced SNAr Reactivity Profile Compared to Dichloro- Analogs Due to Fluoro-Activation

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of the fluorine atom in 2-Chloro-5-fluoronitrobenzene makes the carbon it is attached to (C5) significantly more electrophilic and also activates the entire ring system. This electronic effect generally results in faster reaction rates compared to non-fluorinated analogs like 2,5-dichloronitrobenzene under identical conditions. This increased reactivity can enable the use of milder process conditions, such as lower temperatures or shorter reaction times, which often leads to higher process efficiency and a cleaner product profile.

| Evidence Dimension | Relative Reactivity in SNAr |

| Target Compound Data | Higher reactivity due to the activating effect of the highly electronegative fluorine atom. |

| Comparator Or Baseline | 2,5-Dichloronitrobenzene (lacks the activating fluorine substituent). |

| Quantified Difference | Allows for faster reactions and/or milder process conditions (e.g., lower temperature, shorter time). |

| Conditions | General nucleophilic aromatic substitution (SNAr) reactions. |

Procuring the fluorinated compound can translate to direct cost savings through reduced energy consumption, increased reactor throughput, and potentially lower purification costs.

Precursor for Regiochemically Complex Pharmaceuticals and Agrochemicals

This compound is the right choice when a synthetic route requires sequential or selective nucleophilic substitution at two different positions on a nitroaromatic ring. The differential activation of the ortho-chloro and para-fluoro sites allows for the synthesis of complex substitution patterns that are not accessible from symmetric or isomeric starting materials.

Efficient Synthesis of Activated Aryl Amines

Where the target molecule is a 2-chloro-5-fluoroaniline derivative, this compound serves as a direct and validated precursor. Its demonstrated compatibility with standard nitro-reduction methodologies provides a reliable starting point for process scale-up, avoiding the need to develop a multi-step synthesis from less functionalized precursors.

Development of Intermediates Under Mild Processing Conditions

This intermediate is indicated for SNAr reactions where process constraints favor milder conditions. The activating effect of the fluorine substituent allows for faster reaction kinetics compared to dichloro- analogs, enabling higher throughput and potentially reducing the formation of thermal degradation byproducts.

XLogP3

GHS Hazard Statements

H301 (11.36%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (11.36%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (11.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Dates

Explore Compound Types